5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine
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Overview
Description
5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to the pyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine typically involves the bromination and chlorination of a pyrimidine precursorThe reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
- 5-bromo-2-chloro-N-methylpyrimidin-4-imine
- 5-bromo-2-chloro-N-phenylpyrimidin-4-imine
Uniqueness
Compared to similar compounds, 5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C6H7BrClN3 |
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Molecular Weight |
236.50 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-ethyl-5H-pyrimidin-4-imine |
InChI |
InChI=1S/C6H7BrClN3/c1-2-9-5-4(7)3-10-6(8)11-5/h3-4H,2H2,1H3 |
InChI Key |
LDESFJBXOMBXPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C(C=NC(=N1)Cl)Br |
Origin of Product |
United States |
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